

Ethyl 4-isocyanatobenzoate chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-isocyanatobenzoate

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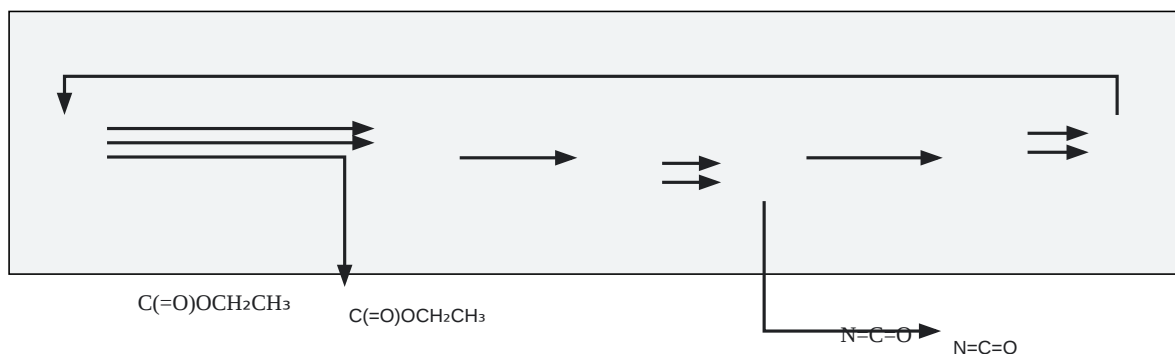
An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate

This technical guide provides a comprehensive overview of **Ethyl 4-isocyanatobenzoate**, a key reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical structure, properties, synthesis, and reactivity.

Chemical Identity and Structure

Ethyl 4-isocyanatobenzoate is an aromatic compound containing both an ethyl ester and a highly reactive isocyanate functional group. This bifunctional nature makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals.

- IUPAC Name: **ethyl 4-isocyanatobenzoate**[\[1\]](#)
- CAS Number: 30806-83-8[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₉NO₃[\[1\]](#)
- Synonyms: 4-(Ethoxycarbonyl)phenyl isocyanate, Benzoic acid, 4-isocyanato-, ethyl ester, Ethyl p-isocyanatobenzoate[\[1\]](#)



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Caption: Chemical Structure of **Ethyl 4-isocyanatobenzoate**.

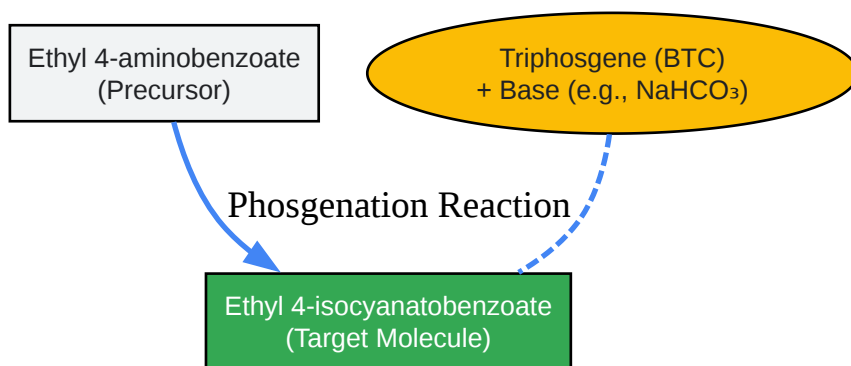
Physicochemical Properties

The physical and chemical properties of **Ethyl 4-isocyanatobenzoate** are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
Molecular Weight	191.18 g/mol	[1][2]
Appearance	Solid; clear colorless to yellow liquid after melting	[2][3]
Melting Point	27-29 °C (lit.)	[2][4]
Boiling Point	118-119 °C at 0.8 mmHg (lit.)	[2][4][5]
Solubility	Very slightly soluble in water (0.1 g/L at 25 °C); hydrolyzes in water.	[3]
Flash Point	>110 °C (>230 °F) - closed cup	[2][4]
Storage Temperature	2-8°C	[2][4]
SMILES	<chem>CCOC(=O)C1=CC=C(C=C1)N=C=O</chem>	[1]
InChIKey	CFEPCPHKICBCJV-UHFFFAOYSA-N	[1]

Synthesis

Ethyl 4-isocyanatobenzoate is commonly synthesized from its corresponding amine, ethyl 4-aminobenzoate (also known as benzocaine), through phosgenation. For safety reasons, the solid and more manageable phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate), is often preferred.



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Caption: Synthesis of **Ethyl 4-isocyanatobenzoate** from its amine precursor.

Experimental Protocol: Synthesis from Ethyl 4-aminobenzoate

The following protocol is a representative procedure adapted from a known method for synthesizing isocyanates from amino acid esters using triphosgene.

Materials:

- Ethyl 4-aminobenzoate hydrochloride
- Triphosgene (Bis(trichloromethyl) carbonate)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Ice bath, mechanical stirrer, separatory funnel, rotary evaporator

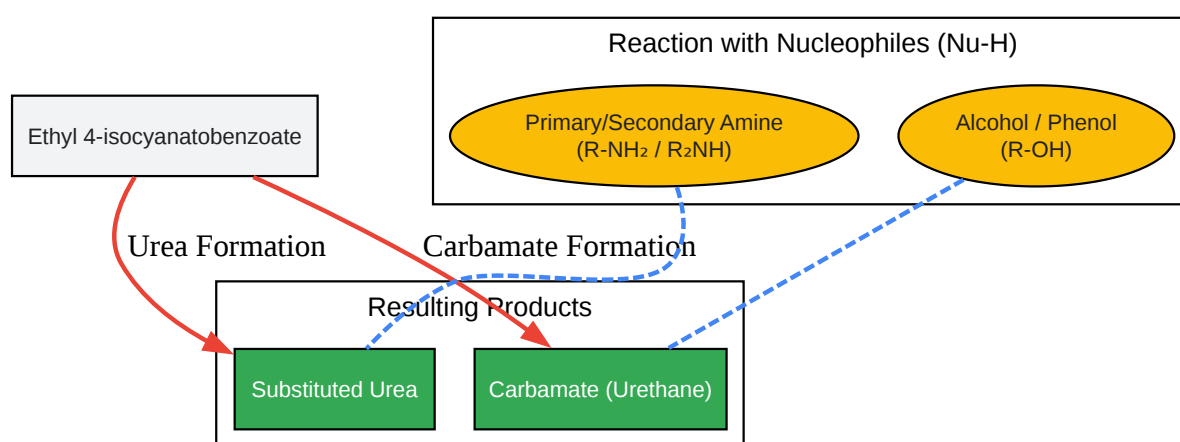
Procedure:

- A three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with dichloromethane and an equal volume of saturated aqueous sodium bicarbonate solution.
- Ethyl 4-aminobenzoate hydrochloride (1.0 equivalent) is added to the biphasic mixture.
- The flask is cooled in an ice bath, and the mixture is stirred vigorously.
- Triphosgene (approximately 0.33-0.40 equivalents) is added in a single portion. Caution: Triphosgene is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

- The reaction mixture is stirred in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the amine and appearance of the strong isocyanate stretch at $\sim 2260\text{ cm}^{-1}$).
- Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is collected.
- The aqueous layer is extracted three times with small portions of dichloromethane.
- The combined organic layers are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.
- If necessary, the product can be purified by vacuum distillation.

Reactivity and Applications

The isocyanate group ($-\text{N}=\text{C}=\text{O}$) is a potent electrophile, making **Ethyl 4-isocyanatobenzoate** highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its widespread use in the synthesis of carbamates (urethanes) and ureas, which are fundamental linkages in many polymers, pharmaceuticals, and biologically active molecules.[4]



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Caption: General reactivity of **Ethyl 4-isocyanatobenzoate** with nucleophiles.

Experimental Protocol: General Reaction with Nucleophiles

A. Carbamate Formation (Reaction with an Alcohol)

This protocol describes the uncatalyzed reaction with a primary alcohol. For less reactive secondary or tertiary alcohols, a catalyst such as 1,8-diazabicycloundec-7-ene (DBU) or dibutyltin dilaurate (DBTDL) may be required.^[6]

- To a stirred solution of a primary alcohol (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen), add **Ethyl 4-isocyanatobenzoate** (1.0 equivalent) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction by TLC until the isocyanate is consumed.
- Upon completion, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or flash column chromatography.

B. Urea Formation (Reaction with an Amine)

The reaction with amines is typically rapid and exothermic.

- An amine (1.0 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.
- A solution of **Ethyl 4-isocyanatobenzoate** (1.0 equivalent) in the same solvent is added dropwise to the amine solution at room temperature.
- The reaction is often instantaneous, resulting in the precipitation of the urea product. The mixture is stirred for 1-2 hours to ensure complete reaction.
- The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure substituted urea.

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- To cite this document: BenchChem. [Ethyl 4-isocyanatobenzoate chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349102#ethyl-4-isocyanatobenzoate-chemical-structure]

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